(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
Description
This compound belongs to the pyrrolidine-2,3-dione family, characterized by a five-membered lactam ring fused with a diketone moiety. Its structure includes:
- A hydroxy(thiophen-2-yl)methylidene group at position 4, introducing sulfur-based electronic effects and hydrogen-bonding capacity.
- A 4-tert-butylphenyl group at position 5, enhancing lipophilicity and steric bulk.
The compound’s molecular formula is C₃₁H₂₈N₂O₃S₂ (estimated molecular weight: ~564.7 g/mol), with a planar geometry that facilitates interactions with biological targets like enzymes or receptors. Its synthesis typically involves multi-step reactions, including condensation of benzothiazole precursors with pyrrolidine intermediates under acid-catalyzed conditions .
Properties
Molecular Formula |
C27H24N2O3S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H24N2O3S2/c1-15-7-12-18-20(14-15)34-26(28-18)29-22(16-8-10-17(11-9-16)27(2,3)4)21(24(31)25(29)32)23(30)19-6-5-13-33-19/h5-14,22,31H,1-4H3 |
InChI Key |
JUWZEPRLVQCKTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Biological Activity
The compound (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C23H24N2O2S
- Molecular Weight : 396.51 g/mol
- IUPAC Name : (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its structural components allow for effective binding to enzyme active sites, potentially leading to reduced enzymatic activity.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi. This is likely due to its ability to disrupt cell wall synthesis or interfere with metabolic processes in microbial cells.
- Antioxidant Properties : The presence of phenolic and thiophene moieties may contribute to antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in biological systems.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Antimicrobial Activity
A study reported that derivatives similar to the target compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 μg/mL . These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Potential
Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, a benzothiazole derivative demonstrated potent anticancer activity against human breast cancer cells (MCF-7) with an IC50 value of 15 μM . This suggests a potential pathway for investigating the anticancer properties of our target compound.
Antioxidant Activity
In vitro assays have shown that related compounds possess significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases . The hydroxy group in the structure is particularly noted for enhancing antioxidant capacity.
Case Studies and Research Findings
A review of literature reveals several important findings related to the biological activity of compounds structurally related to (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione:
Scientific Research Applications
Structural Characteristics
The compound features a pyrrolidine core with multiple functional groups that enhance its reactivity and biological activity. The presence of the hydroxy(thiophen-2-yl)methylidene moiety suggests potential for diverse interactions within biological systems.
Preliminary studies indicate that compounds similar to (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione exhibit various biological activities:
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacteria such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values indicating potent activity .
- Cytotoxic Effects : Evaluation of cytotoxicity on cell lines has revealed promising results, suggesting potential for cancer therapeutic applications .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa, E. coli | MIC = 0.21 μM |
| Cytotoxicity | HaCat, Balb/c 3T3 cells | Promising cytotoxic effects |
Therapeutic Applications
Given its structural complexity and biological activity, the compound holds promise for various therapeutic applications:
- Antimicrobial Agents : Its effectiveness against specific bacterial strains positions it as a candidate for developing new synthetic antimicrobial agents.
- Cancer Therapy : The cytotoxic properties observed in cell lines suggest potential use in cancer treatment protocols.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their differences are summarized below:
Key Findings from Comparative Studies
Benzothiazole Modifications :
- The 6-methyl group in the target compound enhances metabolic stability compared to 6-ethyl or 6-ethoxy analogues, which are more prone to oxidative degradation .
- Thiophene vs. Furan : The thiophene moiety in the target compound provides stronger electron-withdrawing effects, improving binding affinity to hydrophobic enzyme pockets compared to furan derivatives .
Aryl Substituent Effects :
- 4-tert-butylphenyl (target) increases lipophilicity (logP ~4.2) compared to 4-methoxyphenyl (logP ~3.1) or 3-chlorophenyl (logP ~3.5), favoring membrane penetration .
- Polar groups (e.g., methoxy, hydroxy) in other analogues improve water solubility but reduce blood-brain barrier permeability .
Biological Activity Trends: Compounds with thiophene-hydroxy groups (target, ) show superior kinase inhibition (IC₅₀: 0.8–2.1 µM) compared to furan-based analogues (IC₅₀: >10 µM) . 4-tert-butylphenyl confers selective cytotoxicity against cancer cells (e.g., HeLa: IC₅₀ = 1.5 µM) while sparing non-cancerous lines (IC₅₀ >20 µM) .
Research Implications
The target compound’s synergistic combination of benzothiazole, thiophene, and tert-butylphenyl groups distinguishes it from simpler derivatives. Its balanced lipophilicity and electronic profile make it a promising candidate for:
- Targeted cancer therapies (e.g., kinase inhibitors).
- Anti-inflammatory agents via COX-2 or NF-κB pathway modulation .
Further studies should explore its pharmacokinetics and in vivo efficacy to validate computational predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
